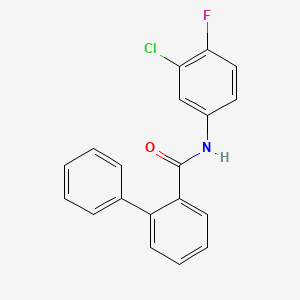
5-chloro-8-quinolinyl 4-methoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-8-quinolinyl 4-methoxybenzoate, also known as CQ, is a synthetic compound that has been used in scientific research for several decades. It is a derivative of quinine, which is a natural alkaloid found in the bark of the cinchona tree. CQ has been used as an antimalarial drug for many years, but its use has diminished due to the development of drug-resistant strains of malaria. However, CQ remains an important compound in scientific research due to its unique properties and potential applications.
作用机制
The mechanism of action of 5-chloro-8-quinolinyl 4-methoxybenzoate is not fully understood, but it is believed to involve the inhibition of heme polymerization in the parasite that causes malaria. This leads to the accumulation of toxic heme in the parasite, which ultimately leads to its death. In cancer research, 5-chloro-8-quinolinyl 4-methoxybenzoate inhibits autophagy by preventing the fusion of autophagosomes with lysosomes, which results in the accumulation of damaged organelles and proteins in the cell. In autoimmune disease research, 5-chloro-8-quinolinyl 4-methoxybenzoate has been shown to inhibit the activation of T cells and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
5-chloro-8-quinolinyl 4-methoxybenzoate has a number of biochemical and physiological effects that have been studied in scientific research. In malaria research, 5-chloro-8-quinolinyl 4-methoxybenzoate has been shown to accumulate in the digestive vacuole of the parasite and to interfere with the metabolism of heme. In cancer research, 5-chloro-8-quinolinyl 4-methoxybenzoate has been shown to induce apoptosis, or programmed cell death, in cancer cells. In autoimmune disease research, 5-chloro-8-quinolinyl 4-methoxybenzoate has been shown to inhibit the production of reactive oxygen species and to modulate the activity of immune cells.
实验室实验的优点和局限性
5-chloro-8-quinolinyl 4-methoxybenzoate has several advantages for use in scientific research, including its well-established synthesis method, its ability to penetrate cell membranes, and its low toxicity. However, 5-chloro-8-quinolinyl 4-methoxybenzoate also has some limitations, including its limited solubility in aqueous solutions, its potential for off-target effects, and its variable potency depending on the cell type and experimental conditions.
未来方向
There are several potential future directions for research on 5-chloro-8-quinolinyl 4-methoxybenzoate. One area of interest is the development of new antimalarial drugs based on the structure of 5-chloro-8-quinolinyl 4-methoxybenzoate. Another area of interest is the use of 5-chloro-8-quinolinyl 4-methoxybenzoate in combination with other drugs to enhance their effectiveness in cancer treatment. Additionally, there is ongoing research into the role of autophagy in various diseases, and 5-chloro-8-quinolinyl 4-methoxybenzoate may continue to be an important tool for investigating this process.
合成方法
The synthesis of 5-chloro-8-quinolinyl 4-methoxybenzoate is a multi-step process that involves the reaction of 8-aminoquinoline with 4-methoxybenzoyl chloride in the presence of a base. The resulting product is then chlorinated to form the final compound, 5-chloro-8-quinolinyl 4-methoxybenzoate. The synthesis of 5-chloro-8-quinolinyl 4-methoxybenzoate has been well established and is widely used in research laboratories.
科学研究应用
5-chloro-8-quinolinyl 4-methoxybenzoate has been used in a variety of scientific research applications, including the study of malaria, cancer, and autoimmune diseases. In malaria research, 5-chloro-8-quinolinyl 4-methoxybenzoate has been used to investigate the mechanism of action of antimalarial drugs and to develop new treatments for drug-resistant strains of the disease. In cancer research, 5-chloro-8-quinolinyl 4-methoxybenzoate has been shown to enhance the effectiveness of chemotherapy drugs by inhibiting autophagy, a process that allows cancer cells to survive under stress conditions. In autoimmune disease research, 5-chloro-8-quinolinyl 4-methoxybenzoate has been used to investigate the role of autophagy in the development of autoimmune disorders.
属性
IUPAC Name |
(5-chloroquinolin-8-yl) 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-21-12-6-4-11(5-7-12)17(20)22-15-9-8-14(18)13-3-2-10-19-16(13)15/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBSBKDTPQFXQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloroquinolin-8-yl) 4-methoxybenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorophenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5799278.png)

![4-chloro-2-[4-(2-furyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5799293.png)


![1-{[(4-chlorophenyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5799330.png)



![2-(2-methoxyphenyl)-N'-[(3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5799371.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5799373.png)


